2-[benzyl(cyclohexylmethyl)amino]ethanol
Description
Overview of the Tertiary Amino Alcohol Class and its Synthetic Significance
Amino alcohols, also known as alkanolamines, are a class of organic compounds containing both an amine and a hydroxyl functional group. wikipedia.orgum.edu.my Depending on the substitution at the nitrogen atom, amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N). openstax.org A tertiary amine is one where the nitrogen atom is directly bonded to three carbon atoms. ucla.edu Consequently, tertiary amino alcohols are molecules that feature a hydroxyl group and a nitrogen atom bonded to three organic substituents.
The bifunctional nature of these compounds, possessing both a nucleophilic amino group and a hydroxyl group, makes them highly versatile in organic synthesis. um.edu.my They are widely utilized as:
Synthetic Intermediates: Their ability to undergo reactions at both the amine and alcohol functionalities allows for the construction of complex molecular architectures. wikipedia.org
High-Boiling Bases and Solvents: Simple alkanolamines are often used as solvents and bases in various chemical reactions. wikipedia.org
Catalysts and Ligands: Chiral amino alcohols and their derivatives are crucial in asymmetric synthesis, where they can act as catalysts or form complexes with metals to facilitate enantioselective transformations. um.edu.myalfa-chemistry.com The presence of both nitrogen and oxygen atoms allows them to act as bidentate ligands for various metal centers. alfa-chemistry.com
Precursors to Biologically Active Molecules: The amino alcohol motif is present in numerous pharmaceuticals and natural products. wikipedia.orgum.edu.mynih.gov
The synthetic significance of this class is underscored by their application in creating compounds with potential chemotherapeutic properties and their role in mimicking enzyme-like catalytic reactions. wikipedia.orgum.edu.my
Structural Attributes of 2-[benzyl(cyclohexylmethyl)amino]ethanol and Related N-Substituted Ethanolamines
The structure of this compound comprises a central nitrogen atom bonded to three distinct carbon-containing groups, defining it as a tertiary amine. openstax.orgucla.edu These substituents are a benzyl (B1604629) group, a cyclohexylmethyl group, and an ethyl alcohol (ethanolamine) backbone. ebi.ac.ukwikipedia.org
Table 1: Structural and Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | Not explicitly found | C₁₆H₂₅NO | 247.38 (Calculated) | Benzyl, Cyclohexylmethyl, Ethanolamine (B43304) |
| 2-(benzyl-cyclohexyl-amino)-ethanol | 75136-63-9 | C₁₅H₂₃NO | 233.35 | Benzyl, Cyclohexyl, Ethanolamine lookchem.com |
| 2-[Benzyl(cyclopropylmethyl)amino]ethanol | 1249321-20-7 | C₁₃H₁₉NO | 205.30 | Benzyl, Cyclopropylmethyl, Ethanolamine chemscene.com |
| N-Benzyl-N-methylethanolamine | 101-98-4 | C₁₀H₁₅NO | 165.23 | Benzyl, Methyl, Ethanolamine cymitquimica.com |
The key structural attributes of this compound are:
Ethanolamine Backbone: This 2-aminoethanol unit provides a hydroxyl group capable of hydrogen bonding and acting as a nucleophile or a directing group in synthesis. ebi.ac.uk
Tertiary Amine Center: The nitrogen atom is a stereocenter if the three substituents are different, which is the case here. Its lone pair of electrons makes it basic and nucleophilic.
Benzyl Group: This substituent adds aromaticity and steric bulk. The benzene (B151609) ring can participate in π-stacking interactions, and the benzylic protons have distinct reactivity. suzehg.com
Cyclohexylmethyl Group: This large, flexible, and lipophilic alkyl group significantly influences the compound's steric profile and solubility. It is more sterically demanding than the methyl or cyclopropylmethyl groups found in related analogs like N-Benzyl-N-methylethanolamine and 2-[Benzyl(cyclopropylmethyl)amino]ethanol. cymitquimica.comcymitquimica.com
The variation in the N-alkyl substituents across this class of molecules leads to different physical and chemical properties. For instance, the replacement of a methyl group with a cyclohexylmethyl group increases the molecule's size and lipophilicity, which can affect its reactivity, solubility, and how it interacts with other molecules, such as in a catalyst-substrate complex.
Positioning of this compound in Contemporary Organic Synthesis Paradigms
While specific research detailing the applications of this compound is limited in publicly accessible literature, its position in modern synthesis can be inferred from the reactivity of its functional groups and the applications of structurally similar compounds.
Potential Synthetic Applications:
Ligand in Catalysis: Like other amino alcohols, it can serve as a bidentate ligand for transition metals (e.g., Ru, Ir, Cu, Zn) to form complexes that catalyze a variety of organic transformations. alfa-chemistry.comacs.org The bulky cyclohexylmethyl group would create a specific steric environment around the metal center, potentially influencing the selectivity of reactions such as asymmetric addition or hydrogenation.
Asymmetric Synthesis: Chiral versions of N-benzyl-N-alkyl amino alcohols are employed as chiral auxiliaries or catalysts in asymmetric synthesis to produce enantiomerically enriched products. nih.govrsc.org For example, related chiral lithium amides are used in diastereoselective tandem conjugate addition-cyclisation protocols. nih.gov
Building Block for Complex Molecules: The compound is a versatile building block. The hydroxyl group can be further functionalized through esterification or etherification, while the tertiary amine can be quaternized or used to direct metallation reactions. Synthetic routes to analogous compounds often involve the N-alkylation of amines with alcohols or the reaction of amines with epoxides, highlighting the fundamental transformations this class of molecules engages in. wikipedia.orgnih.govgoogle.com For example, a plausible synthesis for the target compound could involve the reductive amination of cyclohexanecarboxaldehyde (B41370) with N-benzylethanolamine.
Research Avenues for Complex Amine and Alcohol Functionalities
The study of molecules bearing both amine and alcohol functionalities, such as this compound, is an active area of research. Current and future research directions focus on leveraging the unique interplay between these two groups.
Table 2: Modern Research Trends Involving Amino Alcohols
| Research Area | Description | Relevance to Amino Alcohols |
| Advanced Catalysis | Development of novel catalysts for efficient and selective chemical transformations. | Amino alcohols are key components of bifunctional catalysts, where the amine and alcohol moieties work cooperatively. acs.org This includes iridium complexes for amine alkylation and copper/nitroxyl systems for oxidative coupling. acs.orgnih.gov |
| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. | Mixed heterogeneous photocatalysts are being developed for the late-stage N-alkylation of complex amines using alcohols at room temperature. nih.gov |
| Asymmetric Synthesis | The synthesis of specific stereoisomers of a chiral molecule. | Chiral amino alcohols are used to synthesize tailor-made amino acids and other enantiopure compounds, which are critical for the pharmaceutical industry. rsc.orgnih.gov |
| Molecular Recognition | The specific binding between two or more molecules through non-covalent interactions. | The complementary hydrogen-bond donor and acceptor properties of hydroxyl and amino groups lead to predictable molecular recognition and the formation of supramolecular structures. rsc.org |
| Medicinal Chemistry | The design and synthesis of new pharmaceutical agents. | The amino alcohol scaffold is a key pharmacophore in many drugs. Research focuses on synthesizing novel derivatives for various therapeutic targets. um.edu.mysciengine.com |
Future research will likely continue to explore the development of more sophisticated catalysts based on amino alcohol ligands for challenging synthetic transformations. The design of novel, polyfunctional molecules for applications in materials science and medicine remains a significant goal, with compounds like this compound serving as valuable platforms for such investigations. sciengine.com The direct functionalization of complex molecules containing these groups using green and efficient methods like photocatalysis is also a rapidly expanding field. nih.gov
Properties
IUPAC Name |
2-[benzyl(cyclohexylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1,3-4,7-8,16,18H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUHDHJWWDPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl Cyclohexylmethyl Amino Ethanol and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This approach is fundamental to planning an efficient synthesis.
For the target molecule, 2-[benzyl(cyclohexylmethyl)amino]ethanol, the most logical disconnections are at the carbon-nitrogen (C-N) bonds of the tertiary amine and the carbon-oxygen (C-O) bond of the alcohol.
C-N Bond Disconnections: The tertiary amine can be disconnected in three ways, breaking the bonds to the benzyl (B1604629), cyclohexylmethyl, or 2-hydroxyethyl groups. Each disconnection suggests a different set of precursors.
Disconnection 'a' : Breaking the benzyl-nitrogen bond suggests N-(cyclohexylmethyl)ethanolamine and a benzyl halide (e.g., benzyl bromide) or benzaldehyde (B42025) for reductive amination.
Disconnection 'b' : Breaking the cyclohexylmethyl-nitrogen bond points to N-benzylethanolamine and a cyclohexylmethyl halide or cyclohexanecarboxaldehyde (B41370). A documented synthesis of the analog 2-(benzyl-cyclohexyl-amino)-ethanol utilizes N-benzylethanolamine and cyclohexanone, followed by hydrogenation. lookchem.com
Disconnection 'c' : Breaking the ethanolamine-nitrogen bond suggests N-benzyl-N-(cyclohexylmethyl)amine and a two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. A patented method for a similar compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, involves the reaction of N-benzylaniline with ethylene oxide. google.com
C-C Bond Disconnection within the Ethanolamine (B43304) Unit : While less common for this specific target, one could envision forming the C-C bond of the ethanolamine moiety itself, for example, through the addition of a suitable nitrogen-containing nucleophile to formaldehyde.
Based on these disconnections, the most plausible starting materials are identified.
Table 1: Potential Starting Materials Identified Through Retrosynthetic Analysis
| Disconnection Strategy | Precursor 1 | Precursor 2 | Precursor 3 |
|---|---|---|---|
| Stepwise Alkylation | Benzylamine | Cyclohexylmethyl chloride | 2-Chloroethanol (B45725) |
| Reductive Amination (Route 1) | Benzylamine | Cyclohexanecarboxaldehyde | Glycolaldehyde |
| Reductive Amination (Route 2) | N-Benzylethanolamine | Cyclohexanecarboxaldehyde | - |
A synthetic plan can be either linear or convergent.
Direct Alkylation and Amination Strategies for Amine Formation
The formation of the central tertiary amine is the key challenge in synthesizing the target molecule. Several robust methods are available for this transformation.
Reductive amination is a highly versatile method for forming C-N bonds and is one of the most useful methods in synthetic organic chemistry. arkat-usa.org It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org
For the synthesis of this compound, a stepwise reductive amination approach is most feasible. For example, N-benzylethanolamine can be reacted with cyclohexanecarboxaldehyde. The reaction proceeds through the formation of an iminium salt, which is then reduced to the tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) derivatives being common. arkat-usa.org The use of specific reagents like sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is mild and tolerant of many functional groups. organic-chemistry.org
Table 2: Selected Reducing Systems for Reductive Amination
| Reducing Agent/System | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) / Acetic Acid | Aldehydes, Ketones | Cost-effective; requires acidic conditions to form the iminium ion. | arkat-usa.org |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild, selective for imines over carbonyls, broad functional group tolerance. | organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at mildly acidic pH (4-5), but is highly toxic. | organic-chemistry.org |
| H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Imines, Carbonyls + Amine | Can be highly efficient; may require pressure; can sometimes lead to debenzylation. | fu-berlin.de |
The formation of amines via nucleophilic substitution involves the reaction of an amine with an alkyl halide. wikipedia.org This is a classic method for N-alkylation. libretexts.org To synthesize this compound, one could start with a primary amine, such as benzylamine, and perform sequential alkylations.
Step 1: Benzylamine is reacted with cyclohexylmethyl chloride to form the secondary amine, N-benzyl-N-(cyclohexylmethyl)amine.
Step 2: The resulting secondary amine is then reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to yield the final tertiary amino alcohol.
A primary challenge with this method is controlling the extent of alkylation. wikipedia.orglibretexts.org The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a potential mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Using a large excess of the initial amine can favor mono-alkylation, but for the synthesis of a specific tertiary amine, a stepwise approach with purification of the intermediate secondary amine is generally required for a clean reaction. Recent advances have utilized transition-metal catalysis, such as copper-catalyzed reactions, to achieve the synthesis of tertiary amines from secondary amines and alkyl electrophiles under milder conditions. researchgate.net
Table 3: Comparison of N-Alkylation Strategies
| Method | Electrophile | Nucleophile | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Alkylation | Alkyl Halide | Amine | Heating, often with a base | Simple concept, readily available reagents. | Poor selectivity (over-alkylation), often harsh conditions. libretexts.orglibretexts.org |
| "Borrowing Hydrogen" | Alcohol | Amine | Ru or Ir catalyst, high temp | Atom economical, uses alcohols instead of halides. | High temperatures, requires specific catalysts. organic-chemistry.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are powerful tools for building molecular complexity efficiently. nih.gov Several MCRs are known for the synthesis of amino alcohol frameworks. acs.orgdiva-portal.org
While a direct three-component reaction of benzylamine, cyclohexanecarboxaldehyde, and a two-carbon oxygenated component might not be straightforward for this specific target, related MCRs highlight the potential of this strategy. For instance, a three-component reaction involving an amine, an aldehyde, and methanol, mediated by a TiCl₃/t-BuOOH system, has been developed to produce 1,2-amino alcohols. acs.org Another approach involves the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which generates α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org These methods showcase the power of MCRs to rapidly assemble complex amino alcohol structures, which could be adapted for the synthesis of analogs of the target molecule. nih.gov
Stereoselective and Asymmetric Synthesis of Chiral Amino Alcohol Derivatives
The synthesis of chiral amino alcohols is a significant area of research, as these motifs are core components of many biologically active molecules and are used as chiral ligands in asymmetric catalysis. researchgate.net The stereochemistry of the this compound backbone can be precisely controlled through various stereoselective and asymmetric synthetic strategies.
Achieving high enantioselectivity in the synthesis of 1,2-amino alcohols is crucial for accessing optically pure compounds. thieme-connect.com Several powerful methods have been developed for this purpose, which could be adapted for the synthesis of chiral precursors to this compound. Chiral 1,2-amino alcohols are valuable precursors for a wide range of important non-racemic compounds, including drugs and chiral auxiliaries. thieme-connect.com
One of the most prominent methods is the Sharpless catalytic asymmetric aminohydroxylation, which allows for the direct conversion of alkenes into 1,2-amino alcohols with high enantiomeric excess. thieme-connect.com Another effective strategy involves the proline-catalyzed direct asymmetric three-component Mannich reaction, which can produce β-amino ketones that serve as precursors to the desired amino alcohol derivatives. thieme-connect.com This approach can yield products with enantioselectivities often exceeding 99%. thieme-connect.com Furthermore, copper-catalyzed reductive coupling has been developed for the catalytic enantioselective addition of N-substituted allyl groups to ketone electrophiles, providing access to essential chiral 1,2-amino alcohol building blocks with high levels of regio-, diastereo-, and enantioselectivity. acs.org
Other established routes include the reduction of α-amino acids or their corresponding esters and the ring-opening of chiral epoxides with amines. acs.org For instance, a chiral epoxide can be opened by benzyl(cyclohexylmethyl)amine to directly install the required stereocenter.
| Method | Description | Key Reagents/Catalysts | Typical Selectivity |
| Asymmetric Aminohydroxylation | Direct conversion of an alkene to a vicinal amino alcohol. | Sharpless catalyst system (Osmium-based) | High enantioselectivity |
| Proline-Catalyzed Mannich Reaction | A three-component reaction to form β-amino ketones, which are then reduced to the amino alcohol. thieme-connect.com | L-Proline, p-anisidine, ketone, aldehyde | Up to >99% ee and de |
| Cu-Catalyzed Reductive Coupling | Enantioselective addition of N-substituted allyl equivalents to ketone electrophiles. acs.org | Copper catalyst, chiral ligands | High enantio- and diastereoselectivity |
| Chiral Epoxide Ring-Opening | Nucleophilic attack of an amine on a chiral epoxide. | Chiral epoxide, amine (e.g., benzyl(cyclohexylmethyl)amine) | High enantioselectivity (substrate-controlled) |
| Hydrogen-Borrowing Alkylation | Enantiopure 1,2-amino alcohols derived from amino acids can undergo C-C bond formation while preserving stereochemistry. nih.gov | Iridium or Ruthenium catalysts | Good to excellent yields, high e.r. |
When a molecule contains one or more stereocenters, the introduction of a new one requires control over diastereoselectivity. In the synthesis of analogs of this compound that may contain additional stereocenters, the bulky N-substituents—benzyl and cyclohexylmethyl—play a critical role in directing the stereochemical outcome. This substrate-controlled diastereoselectivity arises from the steric hindrance imposed by these groups, which influences the trajectory of incoming reagents.
For example, the reduction of a hypothetical ketone precursor, 1-[benzyl(cyclohexylmethyl)amino]propan-2-one, would likely proceed with high diastereoselectivity. The reducing agent (e.g., sodium borohydride) would preferentially attack the carbonyl from the face opposite the larger N-substituent group, leading to the formation of one diastereomer in excess.
Furthermore, cascade reactions are a powerful tool for constructing highly substituted cyclic systems with excellent diastereocontrol. beilstein-journals.org A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, achieving complete diastereoselectivity in most cases. beilstein-journals.org Such strategies, which build molecular complexity and stereocenters in a single step, are highly valuable for creating complex cyclohexyl-containing structures.
Green Chemistry Principles and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes using safer solvents, reducing waste, and improving energy efficiency.
The use of hazardous organic solvents is a major concern in the chemical industry. jmchemsci.com Consequently, developing solvent-free reactions or using water as a benign solvent medium is a primary goal of green chemistry. science.gov It has been demonstrated that many reactions, including the acylation of amines, can be performed efficiently under solvent-free conditions, sometimes accelerated by microwave irradiation. jmchemsci.com
Reactions performed "on water" can benefit from hydrophobic effects and may proceed faster than in organic solvents. acs.org For instance, a metal-catalyst-free protocol for the oxidative coupling of amines to form imines and amides has been shown to be accelerated in water. acs.org Similarly, the chemoselective acylation of amines can be carried out in water without the need for any catalyst or surfactant, providing a practical and green alternative to conventional methods. researchgate.net The direct conversion of cyclic amines to lactams has also been achieved using a pincer complex catalyst where water serves as the oxygen atom source, liberating H₂ gas as the only byproduct. chem-station.com These precedents suggest that the synthesis of this compound via routes like reductive amination could be optimized to proceed under solvent-free or aqueous conditions.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com It is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. primescholars.com
Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste. nih.gov In contrast, substitution or elimination reactions that produce stoichiometric byproducts have lower atom economy. primescholars.com For example, the Gabriel synthesis of primary amines has a very low atom economy (<50%) due to the formation of a phthalic acid derivative as a byproduct. primescholars.com Catalytic hydrogenation, on the other hand, is an ideal reaction that is highly atom-efficient. primescholars.com
When designing a synthesis for this compound, prioritizing atom economy is crucial for sustainability. buecher.de
| Synthetic Route (Hypothetical) | Reaction Type | Stoichiometric Byproducts | Atom Economy |
| Route A: Benzyl(cyclohexylmethyl)amine + Ethylene Oxide | Ring-opening Addition | None | 100% |
| Route B: Benzyl(cyclohexylmethyl)amine + 2-Chloroethanol | Nucleophilic Substitution | HCl (or salt after neutralization) | Lower |
| Route C: Reductive Amination of Cyclohexanecarboxaldehyde with N-benzylethanolamine | Reductive Amination | H₂O | High |
Post-Synthetic Modifications and Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's structure and reactivity without altering its carbon skeleton. solubilityofthings.com The structure of this compound offers two primary sites for such modifications: the hydroxyl group and the tertiary amine.
The hydroxyl group can undergo a variety of transformations. fiveable.me
Oxidation: Mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde. Stronger oxidation could produce the carboxylic acid. fiveable.me
Esterification: Reaction with an acyl chloride or carboxylic acid (under Fischer esterification conditions) would form an ester. solubilityofthings.com
Conversion to a Leaving Group: The alcohol can be converted into a tosylate or mesylate, making it an excellent leaving group for subsequent nucleophilic substitution reactions. ub.edu
The tertiary amine can also be modified.
N-Oxide Formation: Treatment with an oxidant like hydrogen peroxide or m-CPBA would form the corresponding N-oxide.
Dealkylation: The benzyl group can be selectively removed via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a common FGI, to yield the secondary amine, 2-[(cyclohexylmethyl)amino]ethanol. This process is a type of hydrogen-borrowing reaction. nih.govresearchgate.net
Rearrangement: Under certain conditions, such as treatment with trifluoroacetic anhydride, β-amino alcohols can undergo rearrangement to yield regioisomeric products. researchgate.net
| Functional Group | Reagent(s) | Transformation Product |
| Primary Alcohol (-CH₂OH) | PCC | Aldehyde (-CHO) |
| Primary Alcohol (-CH₂OH) | Acyl Chloride (RCOCl) | Ester (-CH₂OCOR) |
| Primary Alcohol (-CH₂OH) | Tosyl Chloride (TsCl), Pyridine | Tosylate (-CH₂OTs) |
| Tertiary Amine (>N-) | H₂, Pd/C | Secondary Amine (de-benzylation) |
| Tertiary Amine (>N-) | m-CPBA | N-Oxide (>N⁺-O⁻) |
Reaction Mechanisms and Reactivity Profiles of 2 Benzyl Cyclohexylmethyl Amino Ethanol
Fundamental Reactivity of the Tertiary Amine Moiety
The tertiary amine in 2-[benzyl(cyclohexylmethyl)amino]ethanol is characterized by a nitrogen atom bonded to three carbon atoms—a benzyl (B1604629) group, a cyclohexylmethyl group, and an ethyl group connected to the hydroxyl functionality. The nitrogen atom possesses a lone pair of electrons, which is central to its chemical reactivity.
The unshared pair of electrons on the nitrogen atom confers both nucleophilic and basic properties upon the molecule. ncert.nic.in As a nucleophile, the tertiary amine can attack electron-deficient centers, initiating a variety of chemical reactions. chemguide.co.ukmsu.edu The nucleophilicity of an amine is generally correlated with its basicity; however, it is also significantly influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com
In this compound, the bulky cyclohexylmethyl and benzyl groups create considerable steric hindrance. This bulkiness can impede the nitrogen's ability to attack sterically crowded electrophiles. While tertiary amines are often more basic than secondary amines due to the electron-donating effect of the additional alkyl group, their nucleophilicity can be diminished by this steric effect. masterorganicchemistry.com The reactivity is thus a balance between the inherent electron-donating nature of the alkyl groups, which enhances basicity, and the steric congestion that hinders nucleophilic attack. masterorganicchemistry.comlibretexts.org
As a Lewis base, the nitrogen atom can donate its electron pair to a Lewis acid. This behavior is fundamental to many of its reactions and its role as a catalyst or reagent in organic synthesis. ncert.nic.in
| Factor | Influence on Reactivity | Description |
|---|---|---|
| Lone Pair of Electrons | Source of Nucleophilicity and Basicity | The unshared electron pair on the nitrogen atom is available for donation to electrophiles or protons. chemguide.co.uk |
| Alkyl Substituents (Benzyl, Cyclohexylmethyl, Ethyl) | Increases Basicity (Inductive Effect) | Alkyl groups are electron-donating, increasing the electron density on the nitrogen and making it a stronger base. masterorganicchemistry.com |
| Steric Hindrance | Decreases Nucleophilicity | The bulky benzyl and cyclohexylmethyl groups physically obstruct the approach of electrophiles to the nitrogen atom, reducing its effectiveness as a nucleophile. masterorganicchemistry.com |
In the presence of an acid, the tertiary amine moiety of this compound can be protonated to form a quaternary ammonium (B1175870) salt. ncert.nic.in This acid-base reaction is an equilibrium process, and the position of the equilibrium is determined by the pKa of the conjugate acid and the pH of the medium.
The basicity of amines allows them to be used as acid scavengers in reactions that produce acidic byproducts, such as hydrogen halides. chemguide.co.uk For instance, in acylation reactions, a base is often required to neutralize the HCl formed, driving the reaction to completion. ncert.nic.in The resulting ammonium salt is typically soluble in aqueous media, which can facilitate purification and separation from non-basic organic compounds. ncert.nic.in The protonation state of the amine is crucial in various chemical transformations, as it can alter the molecule's solubility, reactivity, and catalytic activity. researchgate.netresearchgate.net
Reactivity of the Primary Hydroxyl Functionality
The primary alcohol group (-CH₂OH) is the second major site of reactivity in the molecule. It can participate in a wide range of reactions characteristic of primary alcohols, including oxidation, esterification, and etherification.
The primary hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The selective oxidation of alcohols, especially in the presence of other sensitive functional groups like amines, is a key challenge in organic synthesis. researchgate.net
For a molecule like this compound, chemoselective oxidation of the alcohol without affecting the tertiary amine or the benzylic position is desirable. Mild oxidation systems are often employed to achieve this selectivity. nih.gov For example, copper(I)-catalyzed aerobic oxidation has been shown to be effective for the chemoselective oxidation of amino alcohols to their corresponding aldehydes under mild conditions. researchgate.netnih.gov Stronger oxidizing agents would likely lead to the formation of the corresponding carboxylic acid and could potentially cause side reactions at the amine or benzyl positions. Studies on the oxidation of benzyl alcohol show pathways leading to benzaldehyde (B42025). copernicus.org
| Oxidizing Agent Type | Potential Product | General Conditions |
|---|---|---|
| Mild Oxidants (e.g., PCC, DMP, Cu(I)/TEMPO/O₂) | Aldehyde (2-[benzyl(cyclohexylmethyl)amino]acetaldehyde) | Controlled conditions to prevent over-oxidation. nih.gov |
| Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇/H₂SO₄) | Carboxylic Acid (2-[benzyl(cyclohexylmethyl)amino]acetic acid) | Harsher conditions that can lead to complete oxidation of the primary alcohol. |
The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by an acid. wikipedia.org For example, reaction with propionic acid would yield 2-[benzyl(cyclohexylmethyl)amino]ethyl propionate. researchgate.net The Fischer-Speier esterification method, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a common approach. nih.gov
Similarly, the hydroxyl group can be converted into an ether. Williamson ether synthesis, while typically involving an alkoxide reacting with an alkyl halide, can be adapted for such transformations. Alternatively, dehydrative etherification reactions can be employed. organic-chemistry.org For instance, reacting this compound with another alcohol in the presence of an acid catalyst can lead to the formation of an ether. acs.orgnih.gov Efficient methods for the chemoselective etherification of benzylic alcohols have been developed, which could be relevant to the reactivity of the subject compound. researchgate.net
Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, allows for potential intermolecular and intramolecular reactions.
Intermolecularly, one molecule can react with another. For example, the hydroxyl group of one molecule could potentially react with an activated form of the amine on another, though this is less common. More likely are intermolecular condensation reactions, such as the formation of ethers or esters if appropriate reagents are present.
Intramolecularly, the molecule could undergo cyclization reactions if the chain length between the functional groups is favorable. The ethanolamine (B43304) backbone provides a three-atom linkage (N-C-C-O) between the nitrogen and oxygen atoms. While direct intramolecular etherification to form a four-membered ring is generally unfavorable, reactions can be designed to promote such cyclizations. For example, reaction with thionyl chloride can lead to the formation of cyclic oxathiazolidine-2-oxides from β-amino alcohols. researchgate.net Intramolecular cyclization is a key strategy in the synthesis of various heterocyclic compounds. koreascience.krresearchgate.net The specific conditions would dictate whether an intramolecular pathway is favored over an intermolecular one.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an oxygen atom, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures. The specific heterocycle formed is largely dependent on the reaction conditions and the reagents employed.
One of the most probable cyclization pathways for this compound involves the formation of a six-membered morpholine (B109124) ring. This transformation can be achieved through several synthetic strategies. For instance, an intramolecular Williamson ether synthesis approach can be envisioned, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on a carbon atom of the benzyl or cyclohexylmethyl group, if one of them is appropriately functionalized with a leaving group. However, a more common and direct method for morpholine synthesis from N-substituted amino alcohols involves dehydration under acidic conditions or through transition metal-catalyzed processes.
Another potential cyclization pathway could lead to the formation of a five-membered 1,3-oxazolidine ring system. This typically occurs through the reaction of the amino alcohol with an aldehyde or a ketone. In the case of this compound, this would be an intermolecular reaction with an external carbonyl compound, followed by cyclization.
Furthermore, under specific catalytic conditions, N-substituted amino alcohols can undergo cyclization to yield cyclic amines rsc.org. For this compound, this could potentially lead to the formation of a piperidine derivative, although this would require more complex bond-breaking and bond-forming steps compared to morpholine synthesis. The selectivity towards a particular heterocyclic system is a subject of ongoing research and is highly dependent on the catalyst and reaction conditions used.
| Starting Material | Reagents and Conditions | Major Heterocyclic Product |
| This compound | Acid catalyst, heat | 4-benzyl-4-(cyclohexylmethyl)morpholin-4-ium |
| This compound | Dehydrating agent (e.g., H2SO4) | Substituted Morpholine Derivative |
| This compound | Aldehyde/Ketone, acid catalyst | Substituted Oxazolidine Derivative |
| This compound | Specific amination catalyst | Substituted Cyclic Amine |
Radical Reaction Mechanisms Involving Amino Alcohol Scaffolds
The amino alcohol scaffold present in this compound is susceptible to radical reactions, which can be initiated through various means, including photoredox catalysis or the use of radical initiators. The presence of C-H bonds alpha to both the nitrogen and oxygen atoms provides sites for hydrogen atom abstraction, leading to the formation of radical intermediates.
A key radical process involving amino alcohols is the generation of α-aminoalkyl radicals acs.org. This can be achieved through a single electron oxidation of the amine, followed by deprotonation at the α-carbon. For this compound, this would lead to a radical centered on the carbon adjacent to the nitrogen within the benzyl or cyclohexylmethyl group. These α-aminoalkyl radicals are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions acs.org.
Another important radical pathway is initiated by the formation of an N-centered radical cation via single electron transfer. This species can then undergo intramolecular hydrogen atom transfer (HAT) from a C-H bond elsewhere in the molecule. In the case of this compound, a 1,5-HAT is plausible, where a hydrogen atom is abstracted from the carbon bearing the hydroxyl group, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, such as cyclization or reaction with other radical species. This type of radical relay mechanism has been explored for the C-H amination of alcohols nih.gov.
The general mechanism for a radical-mediated cyclization of an amino alcohol can be depicted as follows:
Initiation: Formation of a radical on the amino alcohol scaffold, either on the nitrogen, an α-carbon, or the oxygen.
Intramolecular Hydrogen Atom Transfer (HAT): The initially formed radical abstracts a hydrogen atom from another part of the molecule, often via a sterically favored five- or six-membered transition state, to generate a more stable radical.
Cyclization: The newly formed radical attacks another part of the molecule, such as an unsaturated bond if present, or undergoes a radical combination reaction to form a cyclic product.
Termination: The radical chain is terminated through various mechanisms, such as radical-radical coupling or disproportionation.
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is influenced by its susceptibility to thermal and photochemical degradation, as well as its compatibility with various chemical reagents and solvents.
Thermal and Photochemical Stability Considerations
Thermal Stability: Amino alcohols are generally considered to be thermally stable under moderate conditions nih.govresearchgate.net. However, at elevated temperatures, decomposition can occur. The presence of the benzyl group in this compound might influence its thermal stability. N-benzylamines can undergo thermolysis, although this typically requires high temperatures. The degradation pathways at high temperatures could involve C-N bond cleavage, leading to the formation of benzyl radicals and the corresponding amino alcohol fragment, or C-C bond cleavage within the cyclohexyl or ethyl bridge.
Photochemical Stability: The benzyl group in this compound introduces a chromophore that can absorb UV light, making the compound potentially susceptible to photochemical degradation. N-benzylamines are known to undergo photodegradation, which can proceed through various pathways, including photo-oxidation and photocleavage of the benzylic C-N bond d-nb.inforsc.org. The presence of atmospheric oxygen can lead to the formation of photoproducts such as benzaldehyde and the corresponding secondary amine. The photochemical coupling of benzylamine to N-benzylidenebenzylamine has also been reported, suggesting that similar imine formation could be a possible degradation pathway for this compound under UV irradiation acs.orgmdpi.com.
| Condition | Potential Degradation Products |
| High Temperature | Benzyl radicals, cyclohexylmethyl radicals, ethanolamine fragments |
| UV Irradiation | Benzaldehyde, N-(cyclohexylmethyl)ethanolamine, imine derivatives |
Chemical Compatibility with Common Reagents and Solvents
The chemical compatibility of this compound is determined by the reactivity of its tertiary amine and primary alcohol functional groups.
Acids and Bases: As a tertiary amine, this compound will readily react with acids to form the corresponding ammonium salts. It is generally stable in basic and neutral aqueous solutions.
Oxidizing and Reducing Agents: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid savemyexams.comstudymind.co.uk. The tertiary amine is generally resistant to oxidation under mild conditions, but strong oxidizing agents can lead to N-oxide formation or degradation. The benzyl group can also be susceptible to oxidation, potentially leading to benzoic acid derivatives.
The molecule is generally stable towards common reducing agents. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzyl group can be cleaved (debenzylation) to yield N-(cyclohexylmethyl)ethanolamine and toluene. Strong reducing agents like lithium aluminum hydride (LiAlH4) are not expected to react with the amine or the alcohol group under standard conditions harvard.edu.
Common Solvents: this compound is expected to be soluble in a range of common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its compatibility with a specific solvent will depend on the polarity and reactivity of the solvent. It is important to avoid solvents that can react with the amine or alcohol functionality, such as reactive halogenated solvents or strongly acidic or basic solvent systems.
| Reagent/Solvent Class | Compatibility/Reactivity | Potential Products |
| Strong Acids | Reactive (acid-base reaction) | Ammonium salt |
| Strong Bases | Generally compatible | - |
| Oxidizing Agents (e.g., KMnO4) | Reactive (oxidation of alcohol) | Aldehyde, Carboxylic acid |
| Reducing Agents (e.g., H2/Pd) | Reactive (debenzylation) | N-(cyclohexylmethyl)ethanolamine, Toluene |
| Protic Solvents (e.g., water, ethanol) | Generally compatible | - |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Generally compatible | - |
| Nonpolar Solvents (e.g., hexane, toluene) | Generally compatible | - |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Benzyl Cyclohexylmethyl Amino Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "2-[benzyl(cyclohexylmethyl)amino]ethanol" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectroscopy, the protons of "this compound" would exhibit characteristic chemical shifts. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (-CH₂-Ph) would likely resonate as a singlet around δ 3.5-3.6 ppm. The methylene (B1212753) protons of the ethanol (B145695) group (-NCH₂CH₂OH) would show distinct signals. The protons adjacent to the nitrogen are anticipated around δ 2.6-2.8 ppm, while those next to the hydroxyl group would appear at approximately δ 3.5-3.7 ppm, both likely as triplets. The protons of the cyclohexylmethyl group, including the methylene bridge and the cyclohexyl ring, would produce a complex series of overlapping multiplets in the upfield region, generally between δ 0.8 and 2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give a distinct signal. The aromatic carbons of the benzyl group would be found in the δ 127-140 ppm range. The benzylic carbon is expected around δ 58-60 ppm. For the ethanol moiety, the carbon attached to the nitrogen would resonate at approximately δ 50-55 ppm, and the carbon bearing the hydroxyl group would be in the δ 58-62 ppm region. The carbons of the cyclohexylmethyl group would appear in the upfield region, with the methylene bridge carbon around δ 55-60 ppm and the cyclohexyl ring carbons between δ 25 and 40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (m) | 127.0 - 140.0 |
| Benzylic Protons (C₆H₅CH ₂) | 3.5 - 3.6 (s) | 58.0 - 60.0 |
| N-CH₂ (Ethanol) | 2.6 - 2.8 (t) | 50.0 - 55.0 |
| CH₂-OH (Ethanol) | 3.5 - 3.7 (t) | 58.0 - 62.0 |
| OH | Variable (br s) | - |
| Cyclohexyl-CH₂-N | 2.2 - 2.4 (d) | 55.0 - 60.0 |
| Cyclohexyl Protons | 0.8 - 2.5 (m) | 25.0 - 40.0 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad. Predicted values are based on analogous structures and established NMR principles.
To unambiguously assign these resonances and confirm the connectivity of the molecular framework, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the N-CH₂ and CH₂-OH protons of the ethanol group, confirming their adjacent positions. It would also help in tracing the spin systems within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of "this compound," further corroborating its structure.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For "this compound" (C₁₆H₂₅NO), the calculated exact mass would be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), would confirm the elemental composition and provide strong evidence for the molecular formula.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated Mass |
| [M+H]⁺ | C₁₆H₂₆NO⁺ | 248.2014 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a characteristic fragmentation pattern. The fragmentation of "this compound" would likely proceed through several key pathways. A prominent fragmentation pathway for tertiary amines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.
A major fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the bond between the benzylic carbon and the nitrogen, followed by rearrangement. Another significant fragmentation would be the loss of the cyclohexylmethyl group or the benzyl group. Cleavage of the C-C bond in the ethanol chain could also occur, leading to characteristic fragment ions. For instance, cleavage between the two carbons of the ethanol moiety could result in a fragment containing the nitrogen, benzyl, and cyclohexylmethyl groups. The analysis of these fragmentation patterns provides a detailed structural fingerprint of the molecule. A characteristic fragment in the mass spectrum of N-benzyl-N-methylethanolamine, a related compound, is observed at m/z 134, corresponding to the loss of the ethanol group. chemicalbook.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound" by detecting their characteristic vibrational frequencies.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. libretexts.orgyoutube.com As a tertiary amine, the spectrum would notably lack the N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹. libretexts.orgwpmucdn.comyoutube.com
The C-H stretching vibrations of the aromatic ring would appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and ethyl groups would be observed just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1350 cm⁻¹ region. youtube.com The C-O stretching vibration of the alcohol would likely be found in the range of 1050-1200 cm⁻¹. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1200 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
This combination of advanced spectroscopic methods provides a robust and detailed characterization of the molecular structure of "this compound".
Despite a comprehensive search for scientific literature, no specific X-ray crystallography data for the solid-state structural determination of derivatives or co-crystals of this compound could be located.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of a substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the positions of individual atoms and the bonds between them, providing a detailed molecular structure.
This technique is invaluable in the study of chemical compounds, as it reveals crucial information about conformation, stereochemistry, and intermolecular interactions in the solid state. In the context of derivatives and co-crystals, X-ray crystallography can elucidate how modifications to the parent molecule or the inclusion of a co-former influences the crystal packing and the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces.
Although general principles of X-ray crystallography and its application in the study of co-crystals are well-established, specific research detailing the crystallographic parameters for derivatives of this compound is not available in the public domain. Such a study, if conducted, would involve the synthesis of suitable derivatives or the formation of co-crystals, followed by the growth of high-quality single crystals. These crystals would then be subjected to X-ray diffraction analysis to determine their unit cell dimensions, space group, and the atomic coordinates of the constituent atoms.
The resulting data would be presented in crystallographic information files (CIFs) and summarized in data tables, typically including parameters such as:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Key Bond Lengths and Angles: These parameters provide insight into the molecular geometry.
Hydrogen Bonding Geometry: Details of hydrogen bond donors, acceptors, and the corresponding distances and angles are crucial for understanding intermolecular interactions.
Without experimental data from such studies on this compound derivatives or co-crystals, it is not possible to provide specific research findings or populate the detailed data tables as requested. The scientific community has not yet published research that would fulfill the specific requirements of this section.
Computational and Theoretical Chemistry Studies of 2 Benzyl Cyclohexylmethyl Amino Ethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govmdpi.com It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For 2-[benzyl(cyclohexylmethyl)amino]ethanol, DFT calculations would be crucial for understanding the fundamental aspects of its chemical behavior. By solving the Kohn-Sham equations, DFT can accurately reconstruct molecular orbital interactions and provide theoretical guidance on the molecule's characteristics. nih.gov
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of the different energy levels associated with these various 3D arrangements. libretexts.org The goal of energy minimization is to find the geometry corresponding to a local or global energy minimum on the potential energy surface, which represents the most stable conformation of the molecule. psu.eduamrita.eduresearchgate.net
This process involves systematically rotating the bonds—such as the C-C and C-N bonds in the ethylamino chain, the C-N bond to the benzyl (B1604629) group, and the C-N bond to the cyclohexylmethyl group—to map out the potential energy landscape. libretexts.org The resulting energy-minimized structure provides critical information on the most probable shape of the molecule, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. amrita.edu For a molecule with flexible chains like this one, identifying the lowest energy conformers is essential for understanding its interactions with other molecules or biological targets. nih.gov
Illustrative Data Table: Predicted Geometrical Parameters Note: The following table is for illustrative purposes to show the type of data generated from DFT calculations. Actual values for this compound would require specific, dedicated computational research.
| Parameter | Description | Illustrative Value |
|---|---|---|
| C-O Bond Length | Distance between the carbon and oxygen atoms of the ethanol (B145695) group. | 1.43 Å |
| C-N-C Bond Angle | Angle between the cyclohexylmethyl, nitrogen, and benzyl groups. | 112.5° |
| Torsion Angle (HO-C-C-N) | Dihedral angle defining the orientation of the ethanol group. | 60.2° (gauche) |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. iucr.org For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The nitrogen atom, with its lone pair of electrons, and the oxygen of the hydroxyl group are expected to be primary contributors to the HOMO, making them potential nucleophilic centers. The aromatic benzyl ring and other regions could contribute to the LUMO, indicating sites susceptible to nucleophilic attack. iucr.org
Illustrative Data Table: FMO Analysis Parameters Note: This table illustrates the kind of data FMO analysis provides. The values are not specific research findings for this compound.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | 7.7 eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. nih.govresearchgate.net
Quantum Chemical Predictions of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. nih.govresearchgate.netrsc.org These methods can be used to predict the feasibility and kinetics of chemical reactions by calculating the energy barriers that must be overcome. nih.govacs.org
For this compound, such studies could explore potential metabolic pathways, such as N-dealkylation or oxidation of the hydroxyl group. By modeling the interaction with a reactive species (e.g., an oxidizing agent), chemists can compute the energy profile of the reaction. This profile would show the energy of the reactants, products, any intermediates, and the high-energy transition states that connect them. This information is vital for understanding the compound's stability and potential degradation products. researchgate.netacs.org
In Silico Modeling of Intermolecular Interactions and Self-Assembly
In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. nih.govresearchgate.netspringernature.com These methods can predict how molecules of this compound might interact with each other or with other molecules, including potential for self-assembly or binding to a larger macromolecule. nih.gov
Given its amphiphilic nature—with polar (hydroxyl, amino) and non-polar (benzyl, cyclohexyl) regions—this compound could exhibit complex intermolecular interactions. Modeling could explore whether it forms dimers or larger aggregates in solution, driven by hydrogen bonding and hydrophobic forces. Techniques like molecular docking, a key component of in silico modeling, could predict how this molecule might bind to a biological target, such as a protein receptor, by evaluating the geometric and energetic fit between the two molecules. researchgate.netnih.gov
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. conicet.gov.arimist.ma These models are built by calculating a set of molecular descriptors (numerical values that encode structural, electronic, or physicochemical features) and using statistical methods to find a correlation with an observed property. conicet.gov.ar
For a series of related amino alcohols, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time based on descriptors calculated for this compound and its analogs. These descriptors might include molecular weight, surface area, volume, and quantum chemical parameters like dipole moment or HOMO/LUMO energies. conicet.gov.arimist.ma Such models are valuable in medicinal chemistry and material science for predicting the properties of new, unsynthesized compounds. researchgate.net
Derivatization and Scaffold Transformation of 2 Benzyl Cyclohexylmethyl Amino Ethanol
Chemical Modifications at the Amine Nitrogen
The tertiary amine nitrogen in 2-[benzyl(cyclohexylmethyl)amino]ethanol is a key site for chemical modification, allowing for the introduction of a permanent positive charge through quaternization or the formation of amide and sulfonamide linkages after appropriate synthetic steps.
The reaction of tertiary amines with alkyl halides to form quaternary ammonium (B1175870) salts is a well-established transformation known as the Menshutkin reaction. In the case of this compound, the nitrogen atom can act as a nucleophile, attacking an alkyl halide to yield a quaternary ammonium salt. This transformation introduces a permanent positive charge, which can significantly alter the compound's solubility and biological interactions.
The quaternization of N,N-dimethylbenzylamines with long-chain n-alkyl bromides has been described as a general method for preparing benzalkonium bromides, which are a class of cationic surfactants. mdpi.com A similar principle can be applied to this compound. For instance, reaction with an alkyl halide such as methyl iodide or benzyl (B1604629) bromide in a suitable solvent would be expected to yield the corresponding quaternary ammonium salt. The reaction of N-methyldiethanolamine with benzyl chloride is a known example of quaternization to produce a quaternary ammonium chloride. frontiersin.org
| Alkylating Agent | Product | Potential Reaction Conditions |
| Methyl Iodide | 2-[Benzyl(cyclohexylmethyl)(methyl)ammonio]ethanol iodide | Acetonitrile, Room Temperature |
| Benzyl Bromide | 2-[Dibenzyl(cyclohexylmethyl)ammonio]ethanol bromide | Dichloromethane, Reflux |
| Ethyl Bromoacetate | 2-[Benzyl(cyclohexylmethyl)(2-ethoxy-2-oxoethyl)ammonio]ethanol bromide | Acetone, Reflux |
This table presents hypothetical quaternization reactions of this compound based on general principles of the Menshutkin reaction.
While the tertiary amine of this compound cannot directly form amides or sulfonamides, synthetic strategies can be employed to introduce these functionalities. One approach involves the N-debenzylation of the tertiary amine to a secondary amine, followed by acylation or sulfonylation. Catalytic hydrogenation is a common method for N-debenzylation. The resulting secondary amine, 2-[(cyclohexylmethyl)amino]ethanol, can then readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
The synthesis of amide and sulfonamide bioisosteres is a common strategy in drug discovery to modify the properties of a lead compound. diva-portal.org
Representative Amide and Sulfonamide Formation from a Secondary Amine Precursor:
| Reagent | Product Type | General Reaction Conditions |
| Acetyl Chloride | Amide | Triethylamine, Dichloromethane, 0 °C to rt |
| Benzoyl Chloride | Amide | Pyridine, 0 °C to rt |
| Methanesulfonyl Chloride | Sulfonamide | Triethylamine, Dichloromethane, 0 °C to rt |
| p-Toluenesulfonyl Chloride | Sulfonamide | Pyridine, 0 °C to rt |
This table illustrates the formation of amides and sulfonamides from the secondary amine precursor, 2-[(cyclohexylmethyl)amino]ethanol, based on standard acylation and sulfonylation procedures.
Functionalization of the Hydroxyl Group
The primary hydroxyl group in this compound is another versatile site for chemical modification, allowing for the formation of esters and ethers, as well as activation for further synthetic transformations.
Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids, acyl chlorides, or anhydrides. Acid-catalyzed Fischer-Speier esterification with a carboxylic acid and an azeotroping solvent can be employed. nih.gov Alternatively, reaction with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine provides a more direct route to the ester. The direct esterification of benzyl alcohol with acetic acid has been demonstrated using various catalysts. researchgate.net
Etherification can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. nih.gov Chemoselective etherification of benzyl alcohols in the presence of other functional groups has also been reported. libretexts.org Eco-friendly methods for both homo- and cross-etherification of benzyl alcohols have been developed using iron catalysts. nih.govacs.org
Examples of Ester and Ether Derivatives:
| Reagent | Product Type | Potential Reaction Conditions |
| Acetic Anhydride | Acetate Ester | Pyridine, Room Temperature |
| Propionyl Chloride | Propionate Ester | Triethylamine, Dichloromethane, 0 °C |
| Sodium Hydride, then Methyl Iodide | Methyl Ether | Tetrahydrofuran, 0 °C to rt |
| Potassium Carbonate, Benzyl Bromide | Benzyl Ether | Acetone, Reflux |
This table provides potential reaction pathways for the formation of ester and ether derivatives of this compound based on established synthetic methods.
The hydroxyl group can be converted into a good leaving group to facilitate further nucleophilic substitution reactions. Common methods for activation include conversion to a tosylate, mesylate, or triflate by reaction with the corresponding sulfonyl chloride in the presence of a base. Once activated, the compound can undergo substitution with a variety of nucleophiles, such as azides, cyanides, or thiols, to introduce new functional groups.
| Activating Reagent | Activated Intermediate | Subsequent Nucleophile | Final Product |
| p-Toluenesulfonyl chloride | Tosylate | Sodium Azide | 2-[Benzyl(cyclohexylmethyl)amino]ethyl azide |
| Methanesulfonyl chloride | Mesylate | Potassium Cyanide | 3-[Benzyl(cyclohexylmethyl)amino]propanenitrile |
| Triflic Anhydride | Triflate | Sodium Thiophenoxide | Benzyl(cyclohexylmethyl)(2-(phenylthio)ethyl)amine |
This table outlines a two-step process for the functionalization of the hydroxyl group via activation and subsequent nucleophilic substitution, based on standard organic synthesis methodologies.
Cycloaddition and Ring-Forming Reactions Utilizing the Amino Alcohol Framework
The 1,2-amino alcohol motif present in this compound can be utilized in various cycloaddition and ring-forming reactions to generate more complex heterocyclic structures. For instance, the hydroxyl group could be oxidized to an aldehyde, which could then participate in intramolecular cyclization reactions.
Intramolecular cyclization is another possibility. For instance, if the benzyl or cyclohexylmethyl group were to contain a suitable functional group, ring closure could be induced. Baldwin's rules for ring closure provide a framework for predicting the feasibility of such reactions. libretexts.org The formation of azetidines through intramolecular ring-closure of amino-substituted oxiranes has been demonstrated. nih.gov
Hypothetical Ring-Forming Reactions:
| Reaction Type | Key Intermediate | Resulting Heterocycle |
| Intramolecular [3+2] Cycloaddition | N-Oxide of an N-allyl derivative | Isoxazolidine-fused ring system |
| Intramolecular Cyclization | Aldehyde from oxidation of the alcohol | Oxazine derivative |
| Pictet-Spengler Reaction | (if benzyl group is appropriately substituted) | Tetrahydroisoquinoline derivative |
This table presents hypothetical ring-forming reactions that could potentially be applied to derivatives of this compound to construct new heterocyclic systems.
Strategic Alterations of the Cyclohexyl and Benzyl Moieties
The cyclohexyl and benzyl groups of this compound are primary targets for chemical modification to modulate the compound's physicochemical properties and biological activity. These alterations can range from simple substitutions to more complex ring transformations, each offering a unique avenue to tailor the molecular architecture.
Systematic modifications of the benzyl ring, for instance, can significantly influence the electronic and steric profile of the molecule. The introduction of electron-donating or electron-withdrawing substituents at various positions on the aromatic ring can alter its interaction with biological targets. For example, in related N-benzyl phenethylamine (B48288) structures, substitutions on the benzyl ring have been shown to dramatically impact binding affinity and functional activity at certain receptors. While direct derivatization data for this compound is not extensively published, principles from analogous series can be applied. For instance, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has demonstrated that substitutions on the benzyl ring can lead to potent biological inhibitors.
The following table outlines potential strategic alterations to the cyclohexyl and benzyl moieties based on established synthetic methodologies for related compounds.
| Moiety | Type of Alteration | Potential Substituents/Modifications | Rationale |
| Benzyl | Aromatic Substitution | - Halogens (F, Cl, Br)- Alkyl groups (e.g., CH₃)- Alkoxy groups (e.g., OCH₃)- Nitro group (NO₂)- Cyano group (CN) | To modulate electronic properties, steric bulk, and lipophilicity. |
| Ring Modification | - Replacement with other aromatic systems (e.g., pyridyl, thienyl) | To explore different aromatic interactions and potential for new binding modes. | |
| Cyclohexyl | Ring Substitution | - Alkyl groups- Hydroxyl groups- Halogens | To alter lipophilicity, conformational preferences, and introduce new hydrogen bonding capabilities. |
| Ring Transformation | - Ring contraction or expansion (e.g., cyclopentyl, cycloheptyl)- Introduction of heteroatoms (e.g., piperidinyl) | To significantly change the three-dimensional shape and polarity of the molecule. |
Design Principles for Structural Diversity and Analog Libraries
The creation of structural diversity from the this compound scaffold is guided by several key design principles aimed at systematically exploring the surrounding chemical space. These principles are fundamental to the generation of analog libraries for high-throughput screening and SAR studies.
Combinatorial Chemistry Approaches: The structure of this compound is amenable to combinatorial synthesis. By utilizing a common synthetic intermediate, a wide array of building blocks can be introduced to generate a large library of analogs. For example, reductive amination of a suitable ketone precursor with a diverse set of substituted benzylamines and cyclohexylmethylamines can rapidly produce a library of final compounds.
Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping is a powerful strategy to identify novel core structures with similar biological activities. While retaining the key pharmacophoric features of this compound, the central scaffold can be replaced with other ring systems. Bioisosteric replacement of the cyclohexyl or benzyl rings with other cyclic or aromatic systems that mimic their size, shape, and electronic properties can lead to the discovery of novel chemotypes with improved properties.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally complex and diverse molecules from a common starting material. By employing branching reaction pathways, a single precursor derived from this compound can be transformed into a multitude of distinct molecular skeletons. This approach allows for a broader exploration of chemical space beyond simple functional group modifications.
The design of an analog library based on this compound would involve the systematic variation of its three main components: the ethanolamine (B43304) core, the benzyl group, and the cyclohexylmethyl group. The following table illustrates a conceptual design for such a library.
| Library Component | Variation Strategy | Examples of Building Blocks |
| Ethanolamine Core | - Chain extension/contraction- Introduction of chirality | - 3-aminopropanol, 1-aminopropan-2-ol- Enantiomerically pure precursors |
| Benzyl Moiety | - Aromatic substitution- Heterocyclic replacements | - Substituted benzaldehydes- Pyridinecarboxaldehydes, thiophenecarboxaldehydes |
| Cyclohexylmethyl Moiety | - Ring substitution- Ring size variation | - Substituted cyclohexanecarboxaldehydes- Cyclopentanecarboxaldehyde, cycloheptanecarboxaldehyde |
By systematically combining these variations, a comprehensive library of analogs can be generated, providing a rich source of chemical matter for biological screening and the elucidation of detailed structure-activity relationships.
Applications in Chemical Science and Materials Research
Ligand Design in Organometallic Chemistry
Application in Metal-Catalyzed Organic Reactions:There are no published examples of this compound being used as a ligand in metal-catalyzed reactions.
While the broader class of tertiary amino alcohols is known to be active in these areas, all research is specific to the particular structure and substituents of the molecule . Without direct studies on 2-[benzyl(cyclohexylmethyl)amino]ethanol, any discussion would be speculative and fall outside the scope of the requested article.
Precursor in Polymer Chemistry and Advanced Materials Synthesis
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a tertiary amine, positions it as a candidate monomer for the synthesis of specialized polymers and for the modification of material surfaces.
Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers known for their utility in biomedical applications such as gene delivery. nih.govnih.gov The synthesis of PBAEs is often achieved through the Michael addition of amines to diacrylates. acs.orgfrontiersin.orgresearchgate.net Linear polymers can be produced from the reaction of diacrylates with primary amines or secondary diamines. nih.gov The incorporation of monomers with specific functional groups can impart desired properties to the resulting polymer.
Theoretically, this compound could be utilized as a functional monomer in the synthesis of poly(aminoesters). While it is a secondary amine, its reaction with a diacrylate would lead to a tertiary amine in the polymer backbone. acs.orgacs.org The presence of the hydroxyl group would offer a site for further modification or could influence the polymer's properties, such as hydrophilicity and degradation kinetics. The bulky benzyl (B1604629) and cyclohexylmethyl groups would be expected to impact the polymer's thermal and mechanical properties.
The general reaction for the synthesis of a poly(aminoester) using a secondary amine and a diacrylate is a step-growth polymerization. A variety of diacrylates can be used to tailor the polymer's characteristics. frontiersin.org
| Monomer Type | Example Compound | Function in Polymerization |
| Secondary Amine | This compound | Provides the amino functionality for the polymer backbone. |
| Diacrylate | 1,4-Butanediol diacrylate | Forms the ester linkages and the main chain of the polymer. acs.org |
| Diacrylate | Poly(ethylene glycol) diacrylate | Can be used to increase the hydrophilicity and biocompatibility of the polymer. |
The synthesis would involve the conjugate addition of the secondary amine of this compound to a diacrylate monomer. acs.org This reaction would create a repeating unit containing a tertiary amine and ester groups, characteristic of a poly(aminoester).
In the realm of thermosetting polymers, such as epoxy resins, the curing process is critical to developing the final properties of the material. Curing agents, which are often amines, react with the epoxy groups to form a cross-linked network. threebond.co.jp Additionally, accelerators are frequently used to speed up the curing reaction. Alcohols, particularly benzyl alcohol, are widely used as accelerators in amine-cured epoxy systems. azelis.compolymerinnovationblog.com They are thought to activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. azelis.com Tertiary amines can also act as catalysts for the epoxy homopolymerization and accelerate the cure of primary and secondary amines with epoxy resins. appliedpoleramic.com
Given its structure, this compound has the potential to act as a multifunctional component in epoxy resin formulations:
Accelerator: The hydroxyl group can function similarly to benzyl alcohol, accelerating the curing reaction. azelis.com
Catalyst: The tertiary amine can catalyze the curing process. appliedpoleramic.com
Modifier: The bulky benzyl and cyclohexylmethyl groups would likely be incorporated into the resin matrix, potentially influencing properties such as toughness, flexibility, and hydrophobicity.
The use of this compound could be an alternative to traditional benzyl alcohol, which some formulations are moving away from due to regulatory and environmental considerations. azelis.comhmroyal.comgoogle.comspecialchem.comevonik.com
| Compound | Functional Groups | Potential Role in Epoxy Resins |
| Benzyl Alcohol | Hydroxyl, Benzyl | Accelerator, Viscosity Reducer frontiersin.orgazelis.com |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Tertiary Amines, Phenolic Hydroxyl | Accelerator polymerinnovationblog.com |
| This compound | Tertiary Amine, Hydroxyl, Benzyl, Cyclohexylmethyl | Potential Accelerator, Catalyst, and Modifier |
The incorporation of this compound into epoxy formulations could lead to resins with unique performance characteristics due to the combination of its functional groups.
Investigational Reagent in Fundamental Organic Reaction Studies
Amino alcohols are important building blocks in organic synthesis and have been studied for their catalytic activity in various reactions. researchgate.netrsc.orgnih.gov The presence of both an amino group and a hydroxyl group in close proximity can lead to cooperative effects in catalysis. Chiral amino alcohols, for instance, are widely used as ligands in asymmetric synthesis. acs.org
This compound, with its specific combination of a tertiary amine, a primary alcohol, and bulky substituents on the nitrogen atom, presents itself as an interesting candidate for investigation in several areas of organic reaction development:
Catalysis: The tertiary amine could act as a base or nucleophilic catalyst, while the hydroxyl group could participate in hydrogen bonding or act as a Brønsted acid. researchgate.net The steric hindrance provided by the benzyl and cyclohexylmethyl groups could influence the stereoselectivity of catalytic reactions.
Reaction Mechanisms: The compound could be used to study the influence of sterically demanding groups on reaction rates and pathways. researchgate.net For example, in reactions involving the nitrogen atom, the bulky substituents would be expected to play a significant role.
Synthesis of Novel Derivatives: As a synthetic intermediate, it can be used to prepare a range of other molecules. The hydroxyl group can be a site for esterification or etherification, while the tertiary amine can be involved in quaternization reactions. The N-benzyl group can also be a site for chemical modification. organic-chemistry.orgnih.govclockss.org
| Reaction Type | Potential Role of the Compound | Relevant Analogs/Studies |
| Ring-opening of epoxides | Catalyst or Nucleophile | β-amino alcohols are used for regioselective epoxide opening. organic-chemistry.org |
| Aldol and Michael additions | Organocatalyst | Primary β-amino alcohols have shown catalytic activity. rsc.org |
| Hydrogen-borrowing reactions | Substrate | Amino alcohols are used in C-C bond formation. nih.gov |
| N-Alkylation and N-Dealkylation | Substrate | Studies on N-benzylamines and their reactions are common. organic-chemistry.orgnih.govgoogle.com |
The study of this compound in these and other fundamental organic reactions could provide valuable insights into the interplay of steric and electronic effects on chemical reactivity.
Future Research Directions and Conceptual Advancements
Development of Novel and Efficient Synthetic Pathways for Complex Amino Alcohols
The synthesis of structurally complex amino alcohols, such as 2-[benzyl(cyclohexylmethyl)amino]ethanol, often requires multi-step procedures and faces challenges in stereoselectivity. diva-portal.org Future research will likely focus on developing more direct and efficient synthetic routes.
Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Engineered amine dehydrogenases (AmDHs) have shown promise in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones, a process that is attractive for its high stereoselectivity and use of inexpensive ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov Multi-step biocatalytic strategies, combining several enzymes in a one-pot fashion, are also being developed to create complex chiral amino alcohols from simple starting materials. researchgate.net Future work could involve screening for or engineering an enzyme capable of the reductive amination of a suitable precursor to directly form this compound.
Chemo-catalysis : Advances in transition-metal catalysis continue to provide powerful tools for amine and amino alcohol synthesis. Palladium-catalyzed C-H amination reactions, for instance, can form syn-1,3-amino alcohol motifs with high selectivity. nih.gov Copper-catalyzed N-alkylation of amino derivatives with primary alcohols represents another promising avenue. acs.org A significant advancement would be the development of a catalytic system that can efficiently couple benzylamine, cyclohexylmethanal, and a two-carbon ethanol (B145695) synthon in a one-pot reaction, potentially bypassing multiple protection and deprotection steps.
Radical-Mediated Synthesis : Unconventional strategies involving radical intermediates are emerging as powerful methods. For example, visible-light-mediated, three-component radical reactions can assemble 1,2-amino alcohols from simple aldehydes, amines, and alcohols. acs.orgresearchgate.net Another innovative approach is the use of a "radical relay chaperone" strategy, which allows for the highly regio- and enantioselective C-H amination of abundant alcohols to produce chiral β-amino alcohols. nih.govnews-medical.net Applying these radical-based methodologies could provide novel retrosynthetic disconnections for accessing the this compound structure.
A comparison of these emerging synthetic strategies highlights the shift towards more sustainable and efficient processes.
| Synthetic Strategy | Key Advantages | Potential Application for this compound | Relevant Research |
| Biocatalysis | High enantioselectivity, mild reaction conditions, green chemistry. | Asymmetric reductive amination of a precursor ketone. | nih.gov, rsc.org, frontiersin.org |
| Chemo-catalysis | High efficiency, broad substrate scope, atom economy. | One-pot N-alkylation using a suitable catalyst (e.g., Ni, Cu, Pd). | acs.org, nih.gov, acs.org |
| Radical Chemistry | Access to unconventional bond formations, use of abundant starting materials. | C-H amination of a precursor alcohol or multi-component radical coupling. | acs.org, nih.gov, acs.org |
Exploration of Unconventional Reactivity and Catalytic Phenomena
The unique combination of a bulky tertiary amine and a primary alcohol in this compound suggests the potential for unconventional reactivity.
Catalyst and Ligand Development : Amino alcohols are frequently used as chiral ligands in asymmetric synthesis. rsc.orgresearchgate.net The sterically demanding N-benzyl and N-cyclohexylmethyl groups could create a unique chiral pocket when the molecule is coordinated to a metal center, potentially leading to novel selectivity in catalytic reactions. Future work could explore its application as a ligand in reactions such as asymmetric hydrogenation or C-C bond formation.
Radical Reactions : The generation of nitrogen-centered radicals can trigger unique chemical transformations. Dual catalytic systems combining photocatalysis with copper catalysis can convert allyl alcohols into various amino-functionalized products via an N-centered radical cyclization. acs.org Investigating the behavior of this compound under photoredox or other radical-initiating conditions could uncover novel cyclization or fragmentation pathways, driven by its specific structural and steric properties. A multi-catalytic approach, merging photocatalysis and a chiral copper complex, has been successfully used to achieve enantioselective radical C-H amination to form β-amino alcohols. nih.govresearchgate.net
Catalytic Cyclization : N-substituted amino alcohols can serve as precursors to valuable heterocyclic compounds like lactams and cyclic amines through catalytic cyclization. acs.org The specific substitution pattern of this compound might favor the formation of unique substituted morpholine (B109124) or other heterocyclic structures under the right catalytic conditions. nih.govnih.gov
Integration of Computational Methods for Predictive Chemistry and Catalyst Design
Computational chemistry is an indispensable tool for understanding and predicting chemical phenomena, circumventing the need for purely trial-and-error experimentation. mit.edu
Mechanism Elucidation : Density Functional Theory (DFT) calculations are powerful for mapping reaction pathways and understanding mechanisms. cdnsciencepub.com For instance, DFT studies have been used to clarify the mechanism of copper-catalyzed N-alkylation of amines with alcohols, revealing the necessity of a base and detailing the sequential steps of alcohol oxidation, imine formation, and imine reduction. acs.orgrsc.org Similar computational investigations could predict the most favorable pathways for the synthesis of this compound and identify potential side reactions.
Predicting Reactivity and Properties : Computational models can predict the thermochemical properties of complex nitrogen-containing molecules, which is crucial for developing kinetic models of their reactions. rsc.orgresearchgate.net For this compound, computational tools like KinBot could automatically map potential energy surfaces for its reactions (e.g., with atmospheric oxidants), providing insight into its stability and degradation pathways. illinois.edu
Rational Catalyst Design : In silico methods are increasingly used to design catalysts for specific transformations. nih.gov Computational analysis can provide insights into how enzyme mutations lead to enhanced activity, guiding protein engineering efforts for biocatalytic synthesis. frontiersin.org For the synthesis of complex amino alcohols, computational models can help design catalysts with optimal activity and selectivity, for example, by modeling the adsorption of substrates onto catalyst surfaces to understand the reaction mechanism. nih.gov
Advancement of Structure-Reactivity Relationship Theories in Nitrogen-Containing Compounds
Understanding how molecular structure dictates chemical reactivity is a cornerstone of chemistry. The sterically hindered nature of this compound makes it an interesting candidate for advancing theories on steric effects in nitrogen compounds.
Steric Hindrance Effects : Steric effects can dramatically influence reaction rates and selectivity. chemistrytalk.orgwikipedia.org The bulky cyclohexylmethyl and benzyl (B1604629) groups flanking the nitrogen atom create significant steric hindrance, which would be expected to slow down intermolecular reactions at the nitrogen center. Quantitative evaluation of this steric hindrance, perhaps by developing dynamic parameters based on theoretical activation enthalpies of model reactions, could provide a more nuanced understanding than static models. nih.gov
Influence of N-Substituents on Reactivity : The electronic and steric properties of substituents on a nitrogen atom can govern reaction outcomes. researchgate.net In studies of N-benzyl phenethylamines, the substituents on the benzyl group were found to influence the interactions of substituents on the phenethylamine (B48288) ring, demonstrating complex through-space electronic effects. nih.gov Systematic studies comparing the reactivity of this compound with less hindered analogues (e.g., N-benzyl-N-methylaminoethanol) could help decouple and quantify the steric and electronic contributions of the cyclohexylmethyl group.
Low-Temperature Oxidation : The structure of fuel-nitrogen compounds can significantly affect their reactivity during low-temperature oxidation. illinois.edu Detailed kinetic studies and the development of potential energy surfaces for the reactions of radicals derived from compounds like this compound would contribute to more accurate chemical kinetics models for a wide range of nitrogenous compounds. illinois.edu
Expansion of the this compound Scaffold in Diverse Chemical Building Blocks
The core structure of this compound can be viewed as a scaffold—a central framework upon which to build more complex molecules. This is a key concept in diversity-oriented synthesis (DOS), which aims to rapidly generate libraries of structurally diverse compounds. diva-portal.orgsouralgroup.com
Scaffold for Heterocycle Synthesis : Amino alcohols are versatile starting materials for creating a wide array of chiral fragments and scaffolds, including oxazolidinones, morpholinones, and lactams. acs.orgnih.gov The this compound scaffold could be converted into a variety of heterocyclic systems through intramolecular cyclization reactions. For example, reaction with phosgene (B1210022) or a similar reagent could yield an oxazolidinone, while reaction with chloroacetyl chloride followed by cyclization could produce a morpholinone. nih.gov
Building Blocks for New Chemical Space : The goal of DOS is to explore new areas of chemical space. chemistryworld.comnih.gov Using this compound as a starting point, chemists can employ various synthetic transformations to create libraries of related, but structurally distinct, molecules. cam.ac.ukresearchgate.net For example, the alcohol moiety could be converted to other functional groups, or the aromatic ring could be further substituted, leading to a family of compounds with diverse three-dimensional shapes and properties. This approach is valuable for discovering molecules with novel biological activities. cam.ac.uk
Q & A
Q. What are the recommended synthetic routes for 2-[benzyl(cyclohexylmethyl)amino]ethanol, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via a two-step alkylation process:
Benzylation: React benzylamine with cyclohexylmethyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) to form the tertiary amine intermediate.
Ethanolamine Functionalization: Introduce the ethanol moiety by reacting the intermediate with ethylene oxide or a substituted ethylene derivative.
Key Parameters:
- Solvent polarity (affects reaction kinetics and byproduct formation).
- Temperature (40–80°C optimizes alkylation efficiency).
- Catalyst choice (e.g., phase-transfer catalysts for heterogeneous reactions).
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield improvements (60–85%) are documented in patent-derived methods .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–7.4 ppm), cyclohexyl protons (δ 1.0–2.0 ppm), and ethanol hydroxyl (δ 1.5–2.5 ppm, broad).
- ¹³C NMR: Confirm tertiary amine (δ 50–60 ppm) and cyclohexyl carbons (δ 25–35 ppm).
- FTIR: Detect hydroxyl stretches (3200–3600 cm⁻¹) and amine bending (1550–1650 cm⁻¹).
- Mass Spectrometry (MS): ESI-MS or GC-MS for molecular ion confirmation (expected [M+H]⁺ ~ 304.4 g/mol).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Reference standards for impurity profiling are critical, as seen in pharmacopeial methods .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real time.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔG) by titrating the compound into a protein solution.
- Molecular Docking: Use software like AutoDock Vina to predict binding modes, leveraging structural analogs (e.g., benzyl-cyclohexyl derivatives) for comparative analysis .
Validation: Cross-reference with mutagenesis studies to confirm critical binding residues.
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies?
Methodological Answer:
Purity Assessment: Use HPLC-MS to identify impurities (e.g., cyclohexylmethanol byproducts) that may interfere with assays .
Assay Standardization: Ensure consistent buffer conditions (pH 7.4, ionic strength) and cell lines (e.g., HEK293 vs. CHO cells).
Stereochemical Considerations: Verify enantiomeric purity via chiral chromatography, as stereoisomers may exhibit divergent activities.
Data Normalization: Include internal controls (e.g., cyclohexylmethanol as a reference) to minimize batch-to-batch variability .
Q. What strategies optimize the compound’s solubility and stability in aqueous solutions for in vitro studies?
Methodological Answer:
- Co-Solvents: Use DMSO (≤10% v/v) or β-cyclodextrin (5–10 mM) to enhance solubility.
- pH Adjustment: Prepare buffered solutions (PBS, pH 7.4) to stabilize the ethanolamine group.
- Stability Monitoring: Track degradation via UV-Vis spectroscopy (λ = 270 nm) over 24–72 hours. Preclude light exposure to avoid photodegradation.
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
Q. How can structural analogs of this compound be designed to modulate biological activity?
Methodological Answer:
- Scaffold Modification: Replace cyclohexyl with adamantyl for enhanced lipophilicity or benzyl with pyridinyl for hydrogen-bonding capacity.
- Functional Group Addition: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl ring to alter electron density and receptor affinity.
- SAR Studies: Compare analogs (e.g., ethylhexyloxyethanol derivatives) to establish structure-activity relationships .
Validation: Test analogs in parallel using high-throughput screening (HTS) platforms.
Data Contradiction and Validation
Q. How should discrepancies in cytotoxicity data between in vitro and ex vivo models be resolved?
Methodological Answer:
Metabolite Profiling: Use LC-MS to identify metabolites (e.g., oxidized ethanolamine derivatives) that may exhibit toxicity in ex vivo systems.
Microenvironment Mimicry: Supplement ex vivo cultures with liver S9 fractions to replicate in vivo metabolic conditions.
Dose-Response Refinement: Apply Hill equation modeling to account for non-linear pharmacokinetics .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- GC-MS Headspace Analysis: Detect volatile impurities (e.g., residual benzyl chloride) with a DB-5MS column and EI ionization.
- HPLC-UV/FLD: Use fluorescence detection for aromatic byproducts (e.g., benzaldehyde derivatives) with LOD ≤ 0.1% .
- Reference Standards: Compare against pharmacopeial impurities (e.g., 2-[benzyl(1,1-dimethylethyl)amino]ethanol) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
